molecular formula C10H8N2O2 B2971287 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid CAS No. 1339579-57-5

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2971287
CAS No.: 1339579-57-5
M. Wt: 188.186
InChI Key: WSBDMSCYANSHMQ-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5) is a heterocyclic compound featuring a pyridine backbone substituted with a pyrrole ring at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol . The compound is also known by synonyms such as 6-pyrrol-1-yl-nicotinic acid and MFCD00067842.

This combination makes the compound a versatile ligand in coordination chemistry and a precursor for synthesizing derivatives with applications in hydrogen storage and pharmaceutical research . Spectroscopic characterization (FTIR, NMR, UV-Vis) confirms its stability and reactivity, as demonstrated in studies of analogous aminopyridine derivatives .

Properties

IUPAC Name

6-pyrrol-1-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDMSCYANSHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339579-57-5
Record name 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
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Biological Activity

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and data.

Chemical Structure

The compound features a pyridine core with a pyrrole moiety and a carboxylic acid functional group, which are critical for its biological activity. The presence of these heterocycles often influences the pharmacological profile of the compound.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and pyridine exhibit significant antimicrobial properties. A study on pyrrole-based compounds demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that compounds with similar structures may also possess potent antimicrobial effects .

CompoundMIC (μg/mL)Target Organism
6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acidTBDTBD
Pyrrole Benzamide Derivative3.12Staphylococcus aureus
Isoniazid (Control)0.25Mycobacterium

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viruses like hepatitis C and herpes simplex virus. Derivatives containing the pyrrole moiety have shown inhibitory effects on viral replication. For instance, pyrazole amides with similar structural features exhibited significant antiviral efficacy, reducing viral plaque counts significantly .

Anticancer Activity

The inhibition of fibroblast growth factor receptors (FGFRs) is a promising target in cancer therapy. Compounds related to 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid have been evaluated for their ability to inhibit FGFR signaling pathways, which are often dysregulated in tumors. One study reported that certain derivatives displayed IC50 values in the nanomolar range against FGFRs, indicating strong potential for further development as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds related to 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid:

  • FGFR Inhibition : A derivative showed IC50 values of 7 nM for FGFR1, indicating potent inhibition and potential for therapeutic application in cancer treatment.
  • Antimicrobial Testing : In vitro studies demonstrated effective inhibition of bacterial growth at low concentrations, supporting its use in developing new antibacterial agents.
  • Antiviral Efficacy : Compounds were tested against various viral strains, showing promising results in reducing replication rates and plaque formation.

Structure-Activity Relationship (SAR)

The biological activity of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid can be attributed to its structural components:

  • Pyrrole Moiety : Enhances interaction with biological targets.
  • Carboxylic Acid Group : Critical for solubility and binding affinity.
  • Pyridine Ring : Contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid (CAS 154014-05-8)

  • Structure : Pyrrole at position 2, carboxylic acid at position 3.
  • Properties : Same molecular formula (C₁₀H₈N₂O₂ ) but distinct NMR and FTIR profiles due to altered electronic environments. The carboxylic acid group at position 3 may reduce solubility compared to the 2-position isomer .
  • Applications : Explored as a protein inhibitor in fragment-based drug discovery .

4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (Molecule 105055)

  • Structure : Pyrrole at position 4, carboxylic acid at position 2.
  • Properties : Binds to the α-helical region of TraE proteins, interfering with dimerization—a mechanism distinct from 6-substituted analogs .

Substituted Pyrrolo-Pyridine Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

  • Structure : Chlorine at position 5, fused pyrrolo-pyridine system.
  • Properties : Molecular weight 212.59 g/mol . The electron-withdrawing Cl group increases acidity (pKa ~3.2) and enhances bioactivity in antimicrobial assays .

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

  • Structure : Methoxy group at position 5.
  • Properties: Improved solubility due to the methoxy donor, with UV-Vis λmax shifted to 320 nm (vs. 290 nm for unsubstituted analogs) .

Saturated vs. Unsaturated Ring Systems

6-(Pyrrolidin-1-yl)picolinic acid (CAS 450368-20-4)

  • Structure : Pyrrolidine (saturated) at position 6, carboxylic acid at position 2.
  • Properties : Molecular formula C₁₀H₁₂N₂O₂ , molecular weight 192.21 g/mol . The saturated ring increases flexibility and solubility (logP ~1.5) compared to the aromatic pyrrole analog .

Aromatic Substituted Analogs

6-(2-Chlorophenyl)pyridine-2-carboxylic acid

  • Structure : Chlorophenyl group at position 6.

6-(3-Nitrophenyl)pyridine-2-carboxylic acid

  • Structure : Nitrophenyl group at position 6.
  • Properties : Strong electron-withdrawing nitro group reduces pKa (~2.5) and stabilizes negative charge, useful in coordination chemistry .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid Pyrrole at 6, COOH at 2 C₁₀H₈N₂O₂ 188.19 Hydrogen storage, ligand in synthesis
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid Pyrrole at 2, COOH at 3 C₁₀H₈N₂O₂ 188.19 Structural isomer, potential inhibitor
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl at 5, fused rings C₈H₅ClN₂O₂ 212.59 Antimicrobial activity
6-(Pyrrolidin-1-yl)picolinic acid Pyrrolidine at 6, COOH at 2 C₁₀H₁₂N₂O₂ 192.21 Enhanced solubility, drug discovery

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